Home > Products > Screening Compounds P60127 > 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione -

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-5127205
CAS Number:
Molecular Formula: C19H22N6O7
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. L-97-1 * Compound Description: L-97-1 ([3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione]) is a water-soluble, small molecule A1 adenosine receptor (AR) antagonist. It has shown significant reduction of histamine or adenosine-induced hyper-responsiveness and house dust mite-induced early and late phase allergic responses in allergic rabbits by blocking A1 ARs. []* Relevance: L-97-1 shares the core structure of a 1,3,7-substituted xanthine with 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 7th and 8th position of the xanthine core, although the specific substituents differ.

2. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2) and its 8-alkylamino substituted derivatives* Compound Description: This series of compounds, including the parent compound 2 and its derivatives 11-17, were synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. They were also evaluated for their α1- and α2-adrenoreceptor affinities. Compound 2 and its analogue 15 (with an 8-(2-morpholin-4-yl-ethylamino) substituent) displayed strong prophylactic antiarrhythmic activity. The 8-benzylamino (11) and 8-(pyridin-2-yl-methylamino) (12) analogues exhibited hypotensive activity. All the new derivatives (11-17) and compound 2 showed weak affinity for α1- and α2- receptors. [] * Relevance: These compounds, like 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, are based on a 1,3-dimethylxanthine scaffold and feature various substitutions at the 7th and 8th positions, highlighting the potential for diverse biological activities within this chemical class.

3. Linagliptin* Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is an orally active dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes. []* Relevance: Linagliptin and 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione both belong to the xanthine class of compounds. They share a common core structure, with variations in substituents at the 7th and 8th positions influencing their respective pharmacological activities.

4. 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline* Compound Description: This compound is a theophylline derivative that exhibits a typical geometry with a planar purine system. Its structure is stabilized by a network of intermolecular hydrogen bonds. []* Relevance: This compound is structurally similar to 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione as both compounds share a theophylline core with a substituted 7-(hydroxypropyl) group. The variations in the substituents at the 3-position of the propyl chain and the 8-position of the theophylline ring contribute to potential differences in their pharmacological profiles.

5. ASP5854* Compound Description: ASP5854 (5-[5-Amino-3-(4-fluorophenyl) pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one) is a potent and selective dual antagonist of adenosine A1 and A2A receptors. It has shown promising results in animal models of Parkinson's disease and cognitive impairment. [] * Relevance: While not a xanthine derivative like 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, ASP5854 targets adenosine receptors, which are relevant to the broader pharmacological context of xanthine-based compounds. Xanthines, including theophylline, are known to interact with adenosine receptors.

6. MSX-3, SCH-442416, and KW-6002 * Compound Description: These compounds are all adenosine A2A receptor antagonists but with different binding profiles. * MSX-3 (3,7-dihydro-8-[(1E)-2-(3-ethoxyphenyl)ethenyl]-7 methyl-3-[3-(phosphooxy)propyl-1-(2 propynil)-1H-purine-2,6-dione]) has been shown to either decrease or increase self-administration of cannabinoids depending on the dose. [] * SCH-442416 (2-(2-furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine]) preferentially targets presynaptic A2A receptors and reduced the reinforcing effects of THC. [] * KW-6002 [(E)-1, 3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione] preferentially targets postsynaptic A2A receptors and potentiated the reinforcing effects of THC. []* Relevance: Similar to ASP5854, these compounds, although not structurally similar to 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, highlight the importance of adenosine receptors as drug targets and their potential relevance to the biological activity of xanthine-based compounds.

7. 8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline * Compound Description: This theophylline derivative exhibits a planar purine skeleton and a morpholine ring in a chair conformation. Its structure is stabilized by intermolecular hydrogen bonds. [] * Relevance: Both this compound and 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione share theophylline core structures with a 7-(hydroxypropyl) side chain. The presence of a morpholine ring in both structures further emphasizes their structural similarity and potential for comparable pharmacological activities.

8. 1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione* Compound Description: This compound is a xanthine phosphodiesterase type 5 (PDE5) inhibitor. It exists in two identified polymorphic forms, each with distinct physicochemical properties. []* Relevance: This compound, along with 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, exemplifies the structural diversity within the xanthine class and their capacity to inhibit different enzyme families, including PDE5, which is involved in various physiological processes like smooth muscle relaxation.

9. Tazifylline* Compound Description: Tazifylline (3,7-dihydro-7-[2-hydroxy-3-[4-[3-(phenylthio)propyl]-1-piperazinyl]propyl]-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride) is a potent, selective, and long-acting histamine H1-receptor antagonist. It demonstrates significant antiallergic effects with minimal sedative side effects. [, , ]* Relevance: Tazifylline shares a similar core structure with 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, featuring a theophylline moiety with substitutions at the 7th position. This structural similarity highlights the potential for developing compounds with varying pharmacological profiles by modifying the substituents attached to the core xanthine structure.

10. 7-[3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione (1)* Compound Description: This is a bromophenol C-N coupled with a nucleoside base derivative. It was isolated from the red alga Rhodomela confervoides. []* Relevance: Although structurally distinct from 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, both compounds showcase the diversity of natural products and synthetic compounds containing purine-2,6-dione moieties. They emphasize the potential of these chemical scaffolds for pharmacological exploration.

11. 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines* Compound Description: This series of compounds was designed as potent and selective A2B adenosine receptor antagonists. The most potent compound, 66 (8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione), exhibits nanomolar binding affinity for the A2B receptor and good selectivity over other adenosine receptor subtypes. []* Relevance: These compounds highlight the structural requirements for selective A2B adenosine receptor antagonism within the xanthine class. While 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione was not specifically studied for A2B receptor activity, the information on these related compounds provides valuable insights into potential structure-activity relationships within this chemical space.

Properties

Product Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Molecular Formula

C19H22N6O7

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C19H22N6O7/c1-22-16-15(17(27)21-19(22)28)24(18(20-16)23-6-8-31-9-7-23)10-13(26)11-32-14-4-2-12(3-5-14)25(29)30/h2-5,13,26H,6-11H2,1H3,(H,21,27,28)

InChI Key

TVUNDGKHELDVMJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.